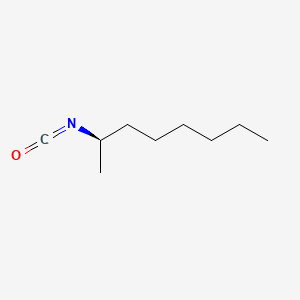
(R)-(-)-2-Octyl isocyanate
説明
Isocyanates are a family of highly reactive, low molecular weight chemicals . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They are increasingly used in the automobile industry, autobody repair, and building insulation materials . Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation . This involves treating amines with phosgene to yield isocyanates and hydrochloric acid . The reaction proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions .Molecular Structure Analysis
In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
Isocyanates are characterized by the presence of a urethane linkage, and they can be easily synthesized through an addition reaction between alcohol and an isocyanate . Modifications in the structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties .科学的研究の応用
Antibacterial and CNS Depressant Properties : Isocyanides, including those similar to (R)-(-)-2-Octyl isocyanate, have been noted for their utility as antibacterial and parasiticidal agents. They also demonstrate activity as central nervous system (CNS) depressants (Simon, Langley, & Bradshaw, 1981).
Biologically Relevant Synthesis : The rhodium-catalyzed addition of an alkenyl C-H bond to isocyanates allows for the direct synthesis of biologically relevant compounds like 5-ylidene pyrrol-2(5H)-ones (Hou et al., 2013).
Polyurethane Nanocomposites : Reduced octadecyl isocyanate-functionalized graphene oxide nanosheets in polyurethane nanocomposites result in greater modulus, lower elongation at break, and greater shape memory fixities (Nouri et al., 2020).
Active Site Measurement in Enzymes : Alkyl isocyanates, similar to this compound, have been used as chemical "yardsticks" for measuring the active sites of enzymes like chymotrypsin and elastase (Brown & Wold, 1971).
Geometric Structure Analysis : The geometric structure of R-nNCO isocyanates is crucial for understanding their spectral properties and reactivity (Lipatova et al., 1984).
Inhibitory Effects in Chemical Reactions : Isocyanate species formed on the surfaces of certain metals act as inhibitors in reactions involving nitrogen oxide and carbon monoxide (Niiyama et al., 1976).
Enantioselective Synthesis in Organic Chemistry : Iridium-catalyzed cycloaddition of diynes with isocyanates can be used for the enantioselective synthesis of C-N axially chiral 2-pyridone (Onodera, Suto, & Takeuchi, 2012).
Polyisocyanate Optical Activity : The synthesized polyisocyanates, such as those derived from this compound, show optical activity, with specific rotations increasing under certain conditions (Shin, Ahn, & Lee, 2001).
Curtius Rearrangement in Organic Synthesis : The Curtius rearrangement is a method for synthesizing isocyanates through the thermal or photochemical rearrangement of acyl azides (Wentrup & Bornemann, 2005).
Asthma in Workers Exposed to Isocyanates : Isocyanate-induced asthma affects a significant percentage of workers regularly exposed to it, with varied mechanisms based on concentrations (Baur, 1986).
Polyisocyanate Solutions and Gels : Spin-labelled poly(octyl isocyanate) forms thermoreversible gels in certain solvents, indicating potential applications in material science (Turunen et al., 1995).
作用機序
Safety and Hazards
Isocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer . Preventing exposure to isocyanates is a critical step in eliminating the health hazard .
特性
IUPAC Name |
(2R)-2-isocyanatooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPDIQXUDUDPL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318871 | |
| Record name | (2R)-2-Isocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745783-86-2 | |
| Record name | (2R)-2-Isocyanatooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Isocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



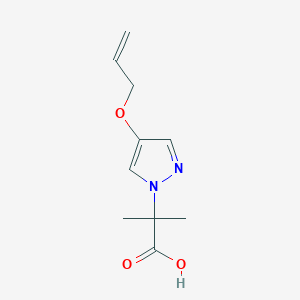
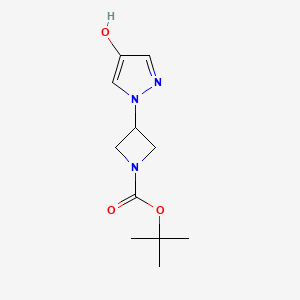

![2-[4-(3-Fluorobenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8134853.png)

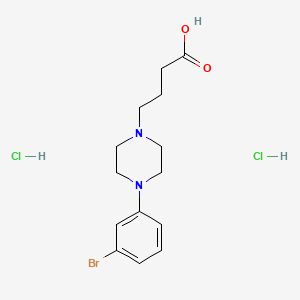
![4-[4,6-Bis(4-carbonochloridoylphenyl)-1,3,5,2,4,6-trioxatriborinan-2-yl]benzoyl chloride](/img/structure/B8134863.png)


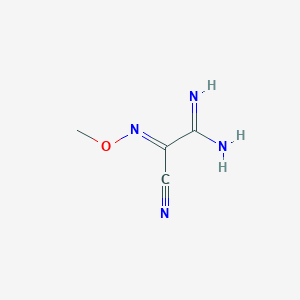


![3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid](/img/structure/B8134913.png)
